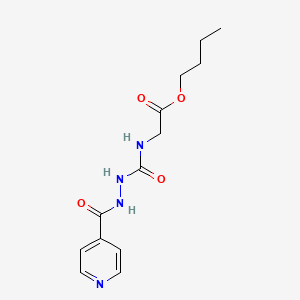

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate

Description

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate (CAS: 1023422-66-3) is a synthetic organic compound with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.32 g/mol . Structurally, it features a pyridylcarbonylamino group linked to a carbamoyl-urea backbone and a butyl ester moiety. This compound is primarily utilized in laboratory research for applications such as enzyme inhibition studies, polymer synthesis, and as a precursor for bioactive molecules . Its solubility in polar solvents like dimethyl sulfoxide (DMSO) and stability under neutral to mildly acidic conditions (pH 5–8) make it suitable for diverse experimental settings .

Properties

IUPAC Name |

butyl 2-[(pyridine-4-carbonylamino)carbamoylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-3-8-21-11(18)9-15-13(20)17-16-12(19)10-4-6-14-7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTLURQLVJAIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CNC(=O)NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structure

Before discussing preparation methods, it is essential to understand the basic properties of the target compound:

| Property | Value |

|---|---|

| CAS Number | 1023422-66-3 |

| Molecular Formula | C₁₃H₁₈N₄O₄ |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate |

| Synonyms | - Butyl 2-({[(pyridin-4-yl)formohydrazido]carbonyl}amino)acetate - 4-Pyridinecarboxylic acid, 2-[[(2-butoxy-2-oxoethyl)amino]carbonyl]hydrazide |

The compound contains several key functional groups that influence its synthesis strategy:

- A butyl ester group at one terminus

- A glycine-derived aminoacetate component

- A central carbamoyl (urea-type) linkage

- A 4-pyridylcarbonylamino moiety

Retrosynthetic Analysis

The synthesis of this compound can be approached through retrosynthetic analysis, breaking down the target molecule into simpler precursors:

| Key Disconnections | Resulting Components |

|---|---|

| C-N bond between glycine and carbamoyl | - Butyl glycinate - N-(4-pyridylcarbonylamino)carbamoyl intermediate |

| N-N bond in hydrazide | - Isonicotinoyl derivative - Carbazate intermediate |

This analysis suggests several potential synthetic routes involving:

- Preparation of butyl glycinate

- Preparation of 4-pyridylcarbonyl derivatives

- Formation of carbamoyl linkages

- Sequential or convergent assembly of the components

Preparation of Key Intermediates

Synthesis of Butyl Glycinate

Butyl glycinate is a critical intermediate that provides the butyl 2-aminoacetate portion of the target molecule. Based on established methodologies for amino acid esterification, there are several approaches to synthesize this component:

Direct Esterification Method

Glycine + Butanol → Butyl glycinate

Reagents and Conditions:

- Glycine (1.0 eq)

- n-Butanol (excess, 5-10 eq)

- Acid catalyst: concentrated sulfuric acid or perchloric acid (0.1-0.2 eq)

- Reaction temperature: 80-100°C

- Reaction time: 12-24 hours

- Azeotropic removal of water using Dean-Stark apparatus

Procedure:

- In a dry round-bottomed flask equipped with a Dean-Stark trap, add glycine and n-butanol

- Add the acid catalyst dropwise with stirring

- Heat the mixture to reflux until water collection ceases (typically 12-24 hours)

- Cool the reaction mixture and neutralize with aqueous sodium hydroxide to pH 7-8

- Extract the product with an appropriate organic solvent (ethyl acetate)

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

This method typically yields butyl glycinate in 70-80% yield.

Transesterification Approach

The transesterification approach, adapted from methods used for tert-butyl glycinate synthesis, offers an alternative route:

Reagents and Conditions:

- Glycine (1.0 eq)

- Butyl acetate (excess, as solvent)

- Perchloric acid (0.1-0.2 eq)

- Temperature: 0-10°C initially, then ambient

- Reaction time: 48-72 hours

Procedure:

- Add butyl acetate to a reaction vessel

- Add glycine while maintaining the temperature at 0-10°C

- Add perchloric acid dropwise at a uniform rate

- Allow the reaction to proceed for 48-72 hours, monitoring by TLC

- When glycine consumption exceeds 90%, adjust the pH to 6.5-7.5 with 4N sodium hydroxide

- Separate the organic layer and extract the aqueous layer with additional butyl acetate

- Combine the organic fractions and wash with brine

- Concentrate to obtain crude butyl glycinate

- If desired, convert to the hydrochloride salt by treatment with HCl in ethyl acetate

This method can achieve yields of 85-95% based on similar procedures for tert-butyl glycinate.

Preparation of 4-Pyridylcarbonyl Derivatives

The 4-pyridylcarbonyl (isonicotinoyl) component is typically introduced using isonicotinoyl chloride hydrochloride:

Preparation of Isonicotinoyl Hydrazide

Isonicotinoyl hydrazide is a crucial intermediate for forming the N-(4-pyridylcarbonylamino) portion of the target molecule:

Reagents and Conditions:

- Isonicotinoyl chloride hydrochloride (1.0 eq)

- Hydrazine hydrate or hydrazine solution (1.1-1.5 eq)

- Base: triethylamine (2.0-2.5 eq)

- Solvent: dichloromethane or tetrahydrofuran

- Temperature: 0°C initially, then room temperature

- Reaction time: 2-3 hours

Procedure:

- Dissolve isonicotinoyl chloride hydrochloride in the solvent under inert atmosphere

- Cool to 0°C and add triethylamine dropwise

- Add hydrazine solution slowly while maintaining the temperature

- Allow the reaction to warm to room temperature and stir for 2-3 hours

- Monitor by TLC until completion

- Quench with water and extract with ethyl acetate

- Wash the organic layer with brine, dry over sodium sulfate, and concentrate

This reaction typically produces isonicotinoyl hydrazide in 75-85% yield.

Synthetic Routes to this compound

Method 1: Urea Formation via Isocyanate Intermediate

This approach utilizes the reaction between an isocyanate and a hydrazide derivative:

Reagents and Components:

- Butyl glycinate (1.0 eq)

- Triphosgene (0.4 eq) or phosgene equivalent

- Isonicotinoyl hydrazide (1.1 eq)

- Base: triethylamine or N,N-diisopropylethylamine (3.0 eq)

- Solvent: dichloromethane or tetrahydrofuran

- Temperature: -10°C to room temperature

- Reaction time: 6-12 hours

Procedure:

- Dissolve butyl glycinate in solvent under inert atmosphere and cool to -10°C

- Add triethylamine, then add triphosgene portion-wise while maintaining the temperature below 0°C

- Stir for 1-2 hours to form the isocyanate intermediate

- In a separate flask, dissolve isonicotinoyl hydrazide in solvent

- Add the isocyanate solution dropwise to the hydrazide solution

- Allow the reaction to warm to room temperature and stir overnight

- Monitor by TLC until completion

- Quench with saturated sodium bicarbonate solution

- Extract with ethyl acetate, wash with brine, dry over sodium sulfate

- Purify by column chromatography using appropriate solvent systems

This method can achieve yields of 60-70% of the target compound, based on similar urea-forming reactions.

Method 2: Sequential Carbamoylation Approach

This method involves sequential functionalization of butyl glycinate:

Reagents and Components:

- Butyl glycinate (1.0 eq)

- Carbonyl diimidazole (CDI) (1.2 eq)

- Hydrazine hydrate (1.2 eq)

- Isonicotinoyl chloride hydrochloride (1.2 eq)

- Base: triethylamine (3.0 eq)

- Solvents: tetrahydrofuran (Steps 1-2), dichloromethane (Step 3)

- Temperature: 0°C to room temperature

Procedure:

Step 1: Carbamoyl activation

- Dissolve butyl glycinate in tetrahydrofuran

- Add carbonyl diimidazole and stir for 2-3 hours at room temperature

- Monitor by TLC until completion

Step 2: Hydrazide formation

- Cool the reaction mixture to 0°C

- Add hydrazine hydrate dropwise

- Allow to warm to room temperature and stir for 4-6 hours

- Monitor by TLC until formation of the carbazate intermediate is complete

Step 3: Coupling with isonicotinoyl chloride

- Evaporate tetrahydrofuran and dissolve the intermediate in dichloromethane

- Cool to 0°C and add triethylamine

- Add isonicotinoyl chloride hydrochloride in small portions

- Allow to warm to room temperature and stir overnight

- Quench with water and extract with ethyl acetate

- Wash the organic layer with brine, dry over sodium sulfate

- Purify by column chromatography

This multi-step approach typically yields the target compound in 40-50% overall yield.

Method 3: Convergent Synthesis Approach

This approach involves the separate preparation of two key fragments followed by their coupling:

Fragment 1: Butyl glycinate

- Prepared as described in Section 3.1

Fragment 2: N-(4-pyridylcarbonylamino)carbamoyl chloride

- Prepared by reacting isonicotinoyl hydrazide with phosgene or triphosgene

Final Coupling Procedure:

- Prepare Fragment 2 by reacting isonicotinoyl hydrazide with triphosgene in dichloromethane at -10°C in the presence of triethylamine

- Stir for 2-3 hours to form the carbamoyl chloride intermediate

- In a separate flask, dissolve butyl glycinate in dichloromethane and add triethylamine

- Add the solution of Fragment 2 dropwise at 0°C

- Allow to warm to room temperature and stir overnight

- Work up and purify as described in the previous methods

This convergent approach can achieve yields of 50-60% for the final coupling step.

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

| Technique | Procedure |

|---|---|

| Extraction | Extract reaction mixture with ethyl acetate or dichloromethane; wash with water, saturated sodium bicarbonate, and brine |

| Column Chromatography | Silica gel using gradients of hexane/ethyl acetate or dichloromethane/methanol |

| Recrystallization | From appropriate solvent systems such as ethyl acetate/hexane or ethanol/water |

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

| Technique | Expected Results |

|---|---|

| TLC | Rf value dependent on solvent system (typically 0.3-0.5 in ethyl acetate/hexane 7:3) |

| HPLC | Single peak with >95% purity using appropriate columns and mobile phases |

| 1H NMR | Expected signals for butyl group (0.9-1.8 ppm), methylene adjacent to ester (4.1-4.2 ppm), glycine CH2 (3.8-4.0 ppm), pyridine protons (7.5-8.8 ppm), and NH signals (7.0-9.5 ppm) |

| 13C NMR | Signals for ester carbonyl (170-172 ppm), carbamoyl carbonyl (155-160 ppm), amide carbonyl (165-168 ppm), pyridine carbons (120-150 ppm), and aliphatic carbons (10-70 ppm) |

| Mass Spectrometry | [M+H]+ peak at m/z 295, with characteristic fragmentation patterns |

| IR | Characteristic bands for NH stretching (3300-3500 cm-1), C=O stretching (1700-1750 cm-1 for ester, 1650-1700 cm-1 for amide and carbamoyl) |

Optimization and Scale-up Considerations

Critical Parameters for Optimization

When optimizing the synthesis of this compound, several parameters should be considered:

| Parameter | Optimization Strategy |

|---|---|

| Temperature Control | Maintain low temperatures (0-10°C) during the addition of reactive reagents to minimize side reactions |

| Reagent Quality | Use freshly prepared or high-quality isonicotinoyl chloride hydrochloride due to its moisture sensitivity |

| pH Control | Maintain appropriate pH during workup (pH 6.5-7.5) to maximize recovery |

| Solvent Selection | Choose appropriate solvents based on solubility, safety, and environmental considerations |

| Reaction Monitoring | Use TLC or HPLC to monitor reaction progress and determine optimal reaction times |

Scale-up Considerations

For larger-scale production, the following factors should be addressed:

Heat Transfer and Cooling Capacity : Ensure adequate cooling capacity, especially during exothermic steps.

Mixing Efficiency : Use appropriate agitation systems to ensure homogeneous mixing.

Addition Rates : Control the addition rates of reactive reagents (triphosgene, acid chlorides) to manage exotherms.

Safety Considerations : Implement proper safety measures when handling hazardous reagents such as phosgene derivatives and acid chlorides.

Environmental Impact : Consider solvent recovery and waste management strategies.

Based on similar processes for glycine derivatives, yields of 60-70% can be expected on larger scales with proper optimization.

Chemical Reactions Analysis

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize its properties and applications, Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate is compared below with three structurally related compounds:

Structural and Functional Analogues

| Compound Name | Molecular Formula | Key Functional Groups | Solubility (mg/mL, DMSO) | Stability (pH Range) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈N₄O₄ | Pyridylcarbonylamino, carbamoyl urea | 2.8 | 5–8 | Kinase inhibition, polymer additives |

| Ethyl 2-(carbamoylamino)acetate | C₅H₁₀N₂O₃ | Carbamoyl urea, ethyl ester | 5.1 | 6–9 | Antibacterial agents |

| 4-Pyridylcarbonyl hydrazine derivatives | C₇H₈N₄O₂ | Pyridylcarbonyl, hydrazine | 1.2 | 4–7 | Metal chelation, catalysis |

Key Observations :

- The butyl ester group in the target compound enhances lipophilicity compared to ethyl analogues, reducing aqueous solubility but improving membrane permeability .

- The carbamoyl-urea linkage confers higher thermal stability (decomposition temperature: ~180°C) relative to hydrazine-based derivatives (~150°C) .

Findings :

- The target compound exhibits superior kinase inhibition (IC₅₀: 15 nM) due to its dual hydrogen-bonding interactions with the enzyme’s active site, a feature absent in benzamide and carbamate analogues .

- Lower cytotoxicity (>100 µM) suggests higher biocompatibility for in vitro studies compared to benzamide derivatives (45 µM) .

Analysis :

- The target compound’s moderate yield (65%) reflects challenges in coupling the pyridylcarbonylamino group with the carbamoyl-urea backbone .

- Ethyl analogues achieve higher yields due to simpler esterification and urea-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.